molecular formula C10H5ClLiNO2S B1435538 Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 1803595-06-3

Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1435538
CAS No.: 1803595-06-3
M. Wt: 245.6 g/mol
InChI Key: JQOOQVIGJYDXQI-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a lithium salt of a thiazole-based carboxylic acid derivative. The compound features a thiazole ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a carboxylate anion balanced by a lithium cation. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 4-chlorophenyl substituent may enhance lipophilicity and binding affinity to biological targets, as seen in structurally related compounds .

Properties

IUPAC Name

lithium;5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOQVIGJYDXQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=CN=C(S2)C(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClLiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiazolone Precursors

The foundational step involves synthesizing 4-aryliden-5(4H)-thiazolones, which are key intermediates. These compounds are typically prepared through the condensation of oxazolones with thioacetic acid in the presence of a base such as triethylamine (NEt₃), following established protocols:

Oxazolones (e.g., 1a–1o) + Thioacetic acid + NEt₃ → Thiazolones (2a–2o)

This method, originally described by Rao and Filler, yields air- and moisture-stable thiazolones with various substituents at the 4-position, including electron-withdrawing groups like chloro (Cl), fluoro (F), and nitrile (CN).

Functionalization to 5-Aryl-1-phenyl-1H-pyrazoles

Subsequent steps involve converting these thiazolones into pyrazole derivatives through reactions with phenylhydrazine, followed by reduction and oxidation processes to introduce the desired carboxylate group at the 2-position:

  • Reaction of thiazolones with phenylhydrazine yields pyrazolyl derivatives.
  • Reduction with lithium aluminum hydride (LiAlH₄) produces pyrazol-3-ylmethanols.
  • Oxidation with 2-iodoxybenzoic acid (IBX) introduces aldehyde functionalities.
  • Conversion of aldehydes to nitriles using lithium in ammonia (Li/NH₃) completes the precursor synthesis.

Cyclocondensation to Thiazole Derivatives

The key step for forming the target compound involves cyclocondensation of the pyrazolyl derivatives with phenacyl bromides, leading to the formation of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. This process is typically carried out in ethanol under reflux conditions:

Pyrazolyl carbothioamides + phenacyl bromides → 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles

The physical and spectral data, including IR, NMR, and HRMS, confirm the structure of the synthesized compounds.

Lithium Salt Formation

Lithium Incorporation

The lithium(1+) ion is introduced into the thiazole-2-carboxylate framework via deprotonation of the carboxylic acid or ester functionality. The common approach involves:

  • Reacting the corresponding thiazole-2-carboxylic acid or ester with a lithium base such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).
  • Conducting the reaction in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent moisture interference.

Reaction Conditions and Optimization

The reaction generally proceeds at room temperature or slightly elevated temperatures, with stirring until complete conversion, monitored via thin-layer chromatography (TLC). The reaction parameters are optimized for maximum yield and purity, with typical yields ranging from 62% to 85%.

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
1. Thiazolone synthesis Oxazolones + Thioacetic acid + NEt₃ Ethanol Room temp to reflux 4–6 hours 65–80 Air-stable intermediates
2. Pyrazole formation Hydrazine derivatives Ethanol Reflux 2–4 hours 70–88 Confirmed by spectral analysis
3. Cyclocondensation Pyrazolyl derivatives + phenacyl bromides Ethanol Reflux 2 hours 65–82 Purity confirmed via spectral data
4. Lithium salt formation Thiazole-2-carboxylic acid/ester + LiOH THF/DMSO Room temp 2–4 hours 62–85 Under inert atmosphere

Research Findings and Notable Variations

  • Photocycloaddition reactions involving (Z)-4-aryliden-5(4H)-thiazolones have been explored, indicating potential routes for modifying the heterocyclic core before lithium salt formation, although these are less direct and more suited for derivative synthesis.

  • Reaction of heterocycles with bases such as sodium methoxide or sodium ethoxide can lead to ring-opening and formation of dihydrothiazoles, which might serve as alternative intermediates in preparing lithium salts.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate features a lithium ion coordinated to a thiazole carboxylate moiety. Its molecular formula is C10H6ClLiNO2SC_{10}H_{6}ClLiNO_{2}S. The presence of the chlorophenyl group enhances its reactivity and biological activity, making it a valuable candidate for further research.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to participate in nucleophilic substitution reactions allows for the development of new organometallic compounds.

Key Reactions:

  • Nucleophilic Substitution: The lithium ion can be replaced by other cations or functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield dihydro derivatives.

This compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential: Research indicates that it may inhibit cell proliferation in certain cancer cell lines.

Case Study Example:
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of thiazole derivatives, including this compound, demonstrating significant cytotoxic effects against breast cancer cells .

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Its potential mechanisms include:

  • Modulation of enzyme activity related to cell signaling pathways.
  • Interaction with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

Clinical Research Insights:
Ongoing clinical trials are exploring its efficacy in treating mood disorders and neurodegenerative diseases .

Data Tables

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. Lithium(1+) Ion 5-Ethyl-1,3-Thiazole-2-Carboxylate ()

  • Core Structure : Shares the thiazole-carboxylate backbone but substitutes the 5-position with an ethyl group instead of 4-chlorophenyl.
  • Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 131.9 Ų) suggest a compact molecular size compared to bulkier aryl-substituted derivatives .
  • Functional Implications: The ethyl group may reduce steric hindrance and increase solubility in nonpolar solvents, whereas the 4-chlorophenyl group in the target compound likely enhances aromatic interactions in biological systems.

b. Lithium(1+) Ion 5-(Trifluoromethyl)-1,3-Thiazole-2-Carboxylate ()

  • Commercial Availability : Supplied by multiple global vendors, indicating industrial relevance .
Heterocyclic Analogues with 4-Chlorophenyl Substituents

a. Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate ()

  • Core Heterocycle : Imidazole vs. thiazole. The imidazole ring contains two nitrogen atoms, enabling distinct hydrogen-bonding interactions.
  • Biological Activity : Exhibits strong sirtuin inhibition in NSCLC cell lines, with high docking scores (Glide energy: −8.2 kcal/mol) attributed to the 4-chlorophenyl group’s hydrophobic interactions .

b. 5-(4-Chlorophenyl)-1H-Tetrazole Derivatives ()

  • Core Heterocycle : Tetrazole (four nitrogen atoms) vs. thiazole (one sulfur, one nitrogen). Tetrazoles are more polar and often used as bioisosteres for carboxylates.
  • Biological Activity : Tetrazole derivatives (e.g., TH3–TH7) show fungicidal activity against Candida spp. (MIC80: 8–32 µg/mL), comparable to fluconazole .
  • Functional Insight : The thiazole-carboxylate structure may exhibit reduced polarity compared to tetrazoles, affecting membrane permeability and target selectivity.
Lithium Salts of Heterocyclic Carboxylates ()
  • Lithium 4-Amino-1,3-Thiazole-2-Carboxylate: The amino group increases solubility in aqueous media, whereas the 4-chlorophenyl group in the target compound enhances hydrophobicity .
  • Lithium 4-Chloroquinoline-3-Carboxylate: The quinoline core’s planar structure facilitates intercalation in DNA or enzyme active sites, a property less likely in non-aromatic thiazoles .

Biological Activity

Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound that has attracted significant interest in various scientific domains due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a thiazole carboxylate moiety featuring a chlorophenyl group. This structural configuration imparts distinctive chemical properties that are critical for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Molecular Targets : The compound can modulate the activity of enzymes and receptors sensitive to lithium ions, influencing pathways related to cell growth and apoptosis.
  • Signaling Pathways : It may affect signaling pathways involved in ion transport and cellular stress responses, potentially leading to anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The compound has shown promising results in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values for these cell lines indicate potent anticancer activity, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50 (µg/mL)Comparison Compound
MCF-710.105-Fluorouracil
HepG26.515-Fluorouracil

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. Its thiazole structure is known to enhance interactions with microbial targets, potentially leading to effective antimicrobial agents against various pathogens .

In Vitro Studies

A study evaluating the cytotoxic effects of this compound on MCF-7 and HepG2 cells revealed that the compound induces apoptotic cell death. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound. A model involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor regression, supporting its role as a therapeutic agent .

Comparison with Related Compounds

This compound can be compared with similar thiazole derivatives:

CompoundIC50 (µg/mL)Notable Features
Lithium(1+) ion 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylate12.00Fluorine substitution enhances reactivity
Lithium(1+) ion 5-(4-bromophenyl)-1,3-thiazole-2-carboxylate15.50Bromine substitution affects stability

The presence of different substituents on the phenyl ring alters the biological activity and reactivity profiles of these compounds.

Q & A

Q. What are the established synthetic routes for Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate?

The synthesis typically involves two steps: (1) preparation of the thiazole-2-carboxylic acid derivative and (2) formation of the lithium salt. For the first step, the 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid precursor can be synthesized via cyclization of thiourea derivatives with α-haloketones or via carboxylation of pre-formed thiazole rings. The lithium salt is then formed by reacting the carboxylic acid with lithium hydroxide in a polar aprotic solvent (e.g., THF or methanol). Characterization includes 1H^1H/13C^{13}C NMR, FT-IR (to confirm deprotonation of the carboxylate), and elemental analysis. Crystallization from ethanol/water mixtures is recommended for purity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving crystal structures, leveraging direct methods for phase determination . Complementary techniques include:

  • FT-IR spectroscopy : To confirm the presence of carboxylate (COO^-) vibrations (~1600–1400 cm1^{-1}).
  • Mass spectrometry (ESI-MS) : To verify the molecular ion peak corresponding to [C10 _{10}H6 _6ClNO2 _2S \cdotLi]+^+.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and dehydration behavior of the lithium salt .

Advanced Research Questions

Q. How can crystallographic disorder in the 4-chlorophenyl or thiazole moieties be resolved during refinement?

Disorder in aromatic rings or substituents is common due to rotational flexibility. In SHELXL, use PART , SUMP , and SIMU instructions to model split positions and constrain thermal parameters. For example:

  • Apply geometric restraints (e.g., AFIX 66 for planar groups) to maintain bond lengths/angles.
  • Validate the disorder model using the OLEX2 GUI, which integrates ORTEP-3 for visualizing electron density maps .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify energetically favorable conformations .

Q. What computational methods are suitable for studying the compound’s reactivity and lithium coordination chemistry?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

  • Lithium coordination geometry : Compare monodentate vs. bidentate carboxylate binding modes.
  • Thermochemistry : Calculate reaction enthalpies (ΔrH_rH^\circ) for ligand exchange or solvation using gas-phase ion-clustering data (e.g., Li+^+-H2 _2O interactions) .
  • Electronic structure analysis : Natural Bond Orbital (NBO) charges on the thiazole ring and chlorophenyl group to predict electrophilic/nucleophilic sites.

Q. How should researchers reconcile conflicting spectroscopic and crystallographic data for this compound?

Discrepancies between solution (NMR) and solid-state (SCXRD) data often arise from dynamic effects (e.g., solvent interactions, polymorphism). Mitigation strategies include:

  • Variable-temperature NMR : Probe conformational exchange in solution.
  • Powder XRD : Check for phase purity and compare experimental patterns with Mercury-generated simulations from SCXRD data .
  • Solid-state NMR : Use 7Li^7Li MAS NMR to investigate lithium coordination environments in bulk vs. single-crystal forms .

Q. What strategies optimize the compound’s stability under ambient conditions?

Lithium carboxylates are hygroscopic and prone to deliquescence. Stabilization approaches:

  • Co-crystallization : Introduce hydrophobic co-formers (e.g., aryl amines) to reduce water uptake.
  • Microencapsulation : Use silica matrices or liposomal carriers to limit moisture exposure.
  • Thermodynamic profiling : Measure hydration/dehydration cycles via TGA-DSC to identify stable polymorphs .

Methodological Considerations

  • Crystallization : Slow evaporation from acetonitrile/ethyl acetate (1:1) yields high-quality crystals for SCXRD.
  • Refinement metrics : Aim for R1R_1 < 0.05 and wR2wR_2 < 0.15 in SHELXL, with a goodness-of-fit (GoF) near 1.0 .
  • Data deposition : Archive crystallographic data in the Cambridge Structural Database (CSD) using CIF files generated via PLATON .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

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